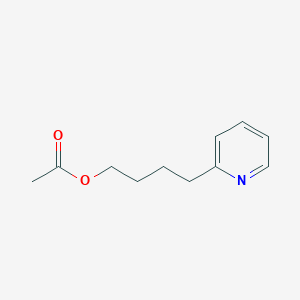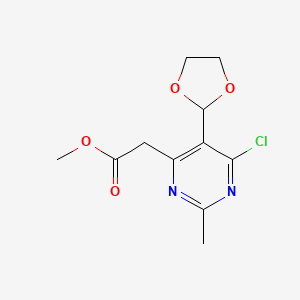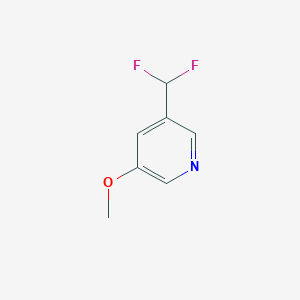
1,1,1,3,3,3-Hexafluoro-2-(1-methyl-5-pyrazolyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD26680064 is a chemical compound with unique properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD26680064 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include the use of specific catalysts and solvents that facilitate the reaction. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rate and product formation.
Industrial Production Methods: In industrial settings, the production of MFCD26680064 is scaled up using large reactors and continuous flow systems. These methods ensure a consistent supply of the compound while maintaining high purity levels. The industrial production process also incorporates rigorous quality control measures to monitor the reaction conditions and the properties of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD26680064 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD26680064 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed: The major products formed from the reactions of MFCD26680064 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
MFCD26680064 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, MFCD26680064 is investigated for its potential therapeutic effects and its role in drug development. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MFCD26680064 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved in the action of MFCD26680064 are often complex and can include multiple steps and interactions.
Comparison with Similar Compounds
MFCD26680064 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds may include those with related functional groups or similar reactivity. MFCD26680064 stands out due to its stability and versatility in different applications. Some similar compounds include those used in similar synthetic reactions or with comparable biological activities.
Conclusion
MFCD26680064 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for various fields, from chemistry and biology to medicine and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals utilize this compound effectively in their work.
Properties
Molecular Formula |
C7H6F6N2O |
|---|---|
Molecular Weight |
248.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(2-methylpyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H6F6N2O/c1-15-4(2-3-14-15)5(16,6(8,9)10)7(11,12)13/h2-3,16H,1H3 |
InChI Key |
VOOODNSTOORSBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




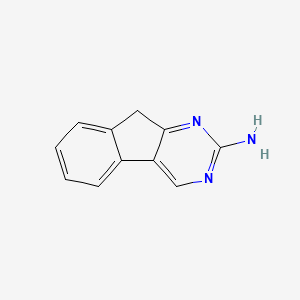
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
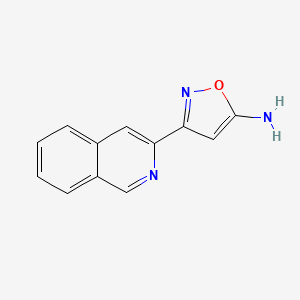
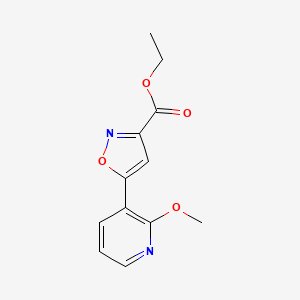
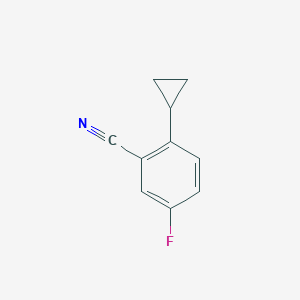
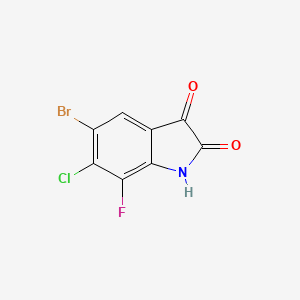
![1-[9-Ethyl-7-(2-thienyl)-9H-carbazol-3-yl]-N-methylmethanamine](/img/structure/B15335523.png)
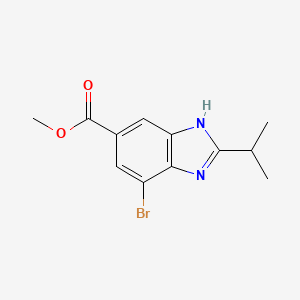
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
